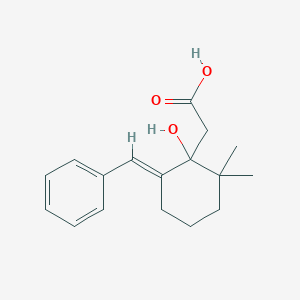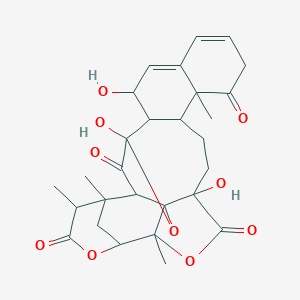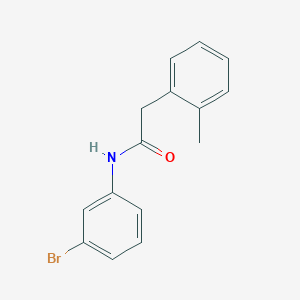![molecular formula C17H17NO3 B240050 Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPA is a member of the benzamide family of compounds and is structurally similar to the popular research compound, N-phenylacetyl-L-prolylglycine ethyl ester (also known as "Noopept").
作用機序
The exact mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate is not fully understood, but it is believed to act on the cholinergic system in the brain. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may also have an effect on the glutamatergic system, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its high potency and selectivity. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a much stronger effect on memory and cognitive function than other compounds in its class. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its limited solubility in water, which may make it difficult to administer to animals or use in certain experimental setups.
将来の方向性
There are several potential future directions for research on Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate. One area of interest is in the development of new analogs of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate that may have even greater potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate and its effects on various neurotransmitter systems in the brain. Finally, studies are needed to investigate the potential therapeutic applications of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in the treatment of neurodegenerative disorders such as Alzheimer's disease.
合成法
The synthesis of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenylacetic acid, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in its final form.
科学的研究の応用
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of cognitive function and memory enhancement. Studies have shown that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may improve memory consolidation and retrieval in both animal and human models. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
特性
製品名 |
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
methyl 4-[[2-(2-methylphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-4-6-14(12)11-16(19)18-15-9-7-13(8-10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChIキー |
KTLQWIXFRFSPHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)


